molecular formula C9H15N B047863 1-But-1-ynyl-2-methylpyrrolidine CAS No. 114143-76-9

1-But-1-ynyl-2-methylpyrrolidine

Cat. No. B047863
M. Wt: 137.22 g/mol
InChI Key: SGVAWWQBFHRJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-1-ynyl-2-methylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as BMPP and is a member of the pyrrolidine family. BMPP is a highly reactive compound that can be used in various research applications, including drug discovery, chemical synthesis, and material science.

Mechanism Of Action

BMPP interacts with biological targets through covalent bonding. It can form irreversible covalent bonds with various amino acid residues, including cysteine and histidine. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. BMPP has been shown to interact with various targets, including proteases, kinases, and ion channels.

Biochemical And Physiological Effects

BMPP has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting the activity of proteases involved in cell survival pathways. BMPP has also been shown to inhibit the activity of kinases involved in inflammation, making it a potential therapeutic agent for inflammatory diseases. In addition, BMPP has been shown to modulate the function of ion channels, making it a potential therapeutic agent for neurological disorders.

Advantages And Limitations For Lab Experiments

BMPP has several advantages and limitations when used in lab experiments. One advantage is its high reactivity, which allows for the efficient synthesis of complex compounds. BMPP also has a unique mechanism of action, making it a valuable tool for drug discovery and material science. However, BMPP's high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts. Additionally, BMPP's irreversible binding to biological targets can limit its use in certain applications.

Future Directions

There are several future directions for the use of BMPP in scientific research. One potential direction is the development of BMPP-based therapeutics for various diseases, including cancer and inflammation. Another potential direction is the use of BMPP as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the full range of biological targets that BMPP can interact with and the potential implications for drug discovery and material science.

Synthesis Methods

The synthesis of BMPP involves the reaction of 1-bromo-1-butene with 2-methylpyrrolidine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of BMPP. This method of synthesis is highly efficient and yields high-quality BMPP with minimal impurities.

Scientific Research Applications

BMPP has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in drug discovery, as it can interact with various biological targets, including receptors and enzymes. BMPP has also been used in chemical synthesis as a building block for the synthesis of more complex compounds. In material science, BMPP has been used as a stabilizer for nanoparticles and as a precursor for the synthesis of polymer materials.

properties

CAS RN

114143-76-9

Product Name

1-But-1-ynyl-2-methylpyrrolidine

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-but-1-ynyl-2-methylpyrrolidine

InChI

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h9H,3,5-6,8H2,1-2H3

InChI Key

SGVAWWQBFHRJIM-UHFFFAOYSA-N

SMILES

CCC#CN1CCCC1C

Canonical SMILES

CCC#CN1CCCC1C

synonyms

Pyrrolidine, 1-(1-butynyl)-2-methyl- (9CI)

Origin of Product

United States

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